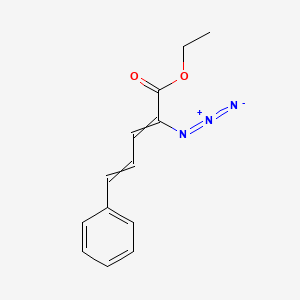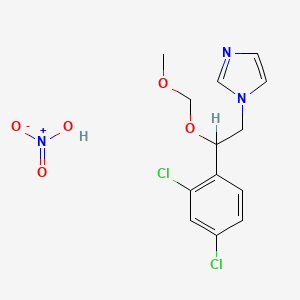![molecular formula C11H7BrN2O3 B14474532 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione CAS No. 65679-64-3](/img/structure/B14474532.png)
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazole ring, making it a subject of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-bromophenylacetic acid, followed by cyclization with imidazole derivatives under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring.
4-Bromophenyl phenyl ether: Features a phenyl ether linkage instead of the keto-imidazole structure.
Uniqueness: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is unique due to its combination of a bromophenyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65679-64-3 |
|---|---|
Fórmula molecular |
C11H7BrN2O3 |
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
5-[2-(4-bromophenyl)-2-oxoethyl]imidazole-2,4-dione |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)9(15)5-8-10(16)14-11(17)13-8/h1-4H,5H2,(H,14,16,17) |
Clave InChI |
VGQZAHOPMZDNJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC2=NC(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)

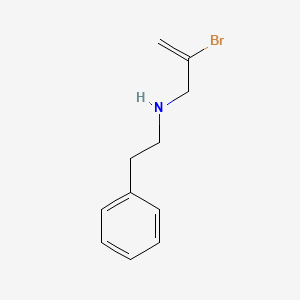
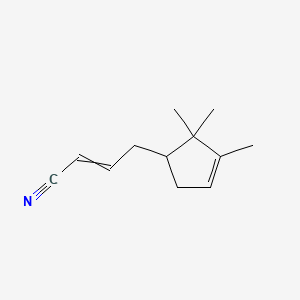

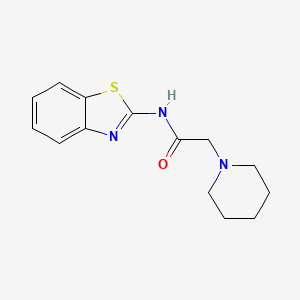

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
